molecular formula C8H5ClF4S B14312438 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene CAS No. 111873-89-3

3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene

Cat. No.: B14312438
CAS No.: 111873-89-3
M. Wt: 244.64 g/mol
InChI Key: YHYJNIUHIQAZMS-UHFFFAOYSA-N
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Description

3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene is an organosulfur compound characterized by the presence of a benzene ring substituted with four fluorine atoms and a sulfanyl group attached to a 2-chloroethyl chain

Preparation Methods

The synthesis of 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,2,4,5-tetrafluorobenzene with 2-chloroethyl sulfide under specific conditions to introduce the sulfanyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts .

Chemical Reactions Analysis

3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene exerts its effects involves its ability to act as an electrophile in substitution reactions. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The fluorine atoms on the benzene ring can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar compounds include other organosulfur compounds like bis(2-chloroethyl) sulfide (mustard gas) and sulfur mustards. Compared to these, 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity .

List of Similar Compounds:

  • Bis(2-chloroethyl) sulfide
  • Sulfur mustards
  • Nitrogen mustards

Properties

111873-89-3

Molecular Formula

C8H5ClF4S

Molecular Weight

244.64 g/mol

IUPAC Name

3-(2-chloroethylsulfanyl)-1,2,4,5-tetrafluorobenzene

InChI

InChI=1S/C8H5ClF4S/c9-1-2-14-8-6(12)4(10)3-5(11)7(8)13/h3H,1-2H2

InChI Key

YHYJNIUHIQAZMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)SCCCl)F)F

Origin of Product

United States

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